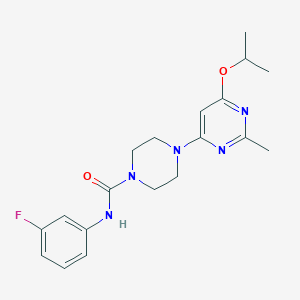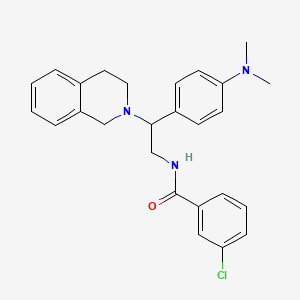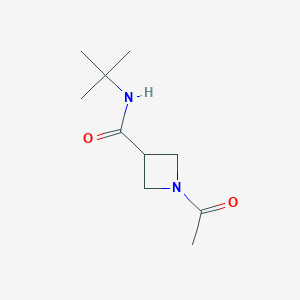
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine, also known as MOT, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine is not well understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is also suppressed by this compound through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function and reduce anxiety-like behavior. In plant studies, this compound has been demonstrated to increase plant growth, enhance photosynthesis, and improve stress tolerance.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine in lab experiments is its versatility. It can be used in a wide range of applications, including in vitro and in vivo studies. Additionally, it has a low toxicity profile, making it a safe compound to work with. However, its limitations include its low solubility in water, which can make it difficult to work with in some applications.
将来の方向性
There are several future directions for research on 5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its use in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product with a good yield. Scientific research has shown that this compound has anti-inflammatory and anti-tumor properties, can increase crop yield, and has unique properties for material science. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases, its use in the development of new materials, and further elucidation of its mechanism of action.
合成法
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine can be synthesized using a one-pot reaction between 2-amino-5-methylthiazole, ethyl glyoxylate, and sodium azide. This method has been optimized to yield a high purity product with a good yield. The synthesis of this compound has been reported in several scientific journals, including the Journal of Organic Chemistry and Synthetic Communications.
科学的研究の応用
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been investigated for its ability to increase crop yield and protect plants from diseases. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-10-11-8(13-6)9-5-7-3-2-4-12-7/h7H,2-5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBPVPBRIOHTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

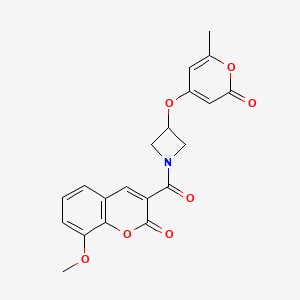
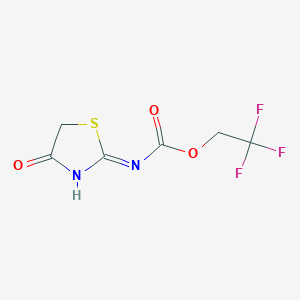
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556319.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)
![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)
![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)
![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)
